2-Butylcyclopentanone

Overview

Description

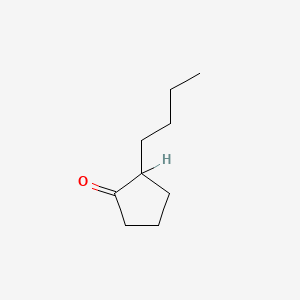

2-Butylcyclopentanone is a cyclic ketone derivative featuring a cyclopentanone ring substituted with a butyl group at the 2-position. These compounds are of interest in organic synthesis, fragrance chemistry, and materials science due to their varied reactivity and functional group arrangements .

Preparation Methods

Preparation Methods of 2-Butylcyclopentanone

The synthesis of this compound can be achieved through several methods, each employing different reaction conditions and catalysts. Below are the primary methods documented in the literature.

Alkylation of Cyclopentanone

One common approach involves the alkylation of cyclopentanone with butyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide. This method typically requires controlled temperature conditions to optimize yield and minimize side reactions.

- Base: Sodium hydride or potassium tert-butoxide

- Temperature: Varies depending on the specific alkyl halide used

- Yield: Typically high, depending on the purity of starting materials

Hydrogenation of 2-Butylcyclopentene

Another effective method for synthesizing this compound is through the hydrogenation of 2-butylcyclopentene. This reaction is catalyzed by palladium on carbon under high pressure and temperature conditions.

| Catalyst | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 1 | Ethanol | 95 |

This method provides a straightforward route to the ketone while maintaining high yields and purity.

Condensation Reactions

This compound can also be synthesized via aldol-like condensation reactions with aldehydes, leading to α,β-unsaturated ketones. The reaction conditions can be adjusted to favor either intermolecular or intramolecular cyclization.

- Catalysts: Base (e.g., sodium hydroxide) or acid (e.g., sulfuric acid)

- Solvents: Ethanol, tetrahydrofuran (THF), or solvent-free conditions

- Yield: Varies based on specific substrates used

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for this compound, highlighting their key features:

| Method | Key Reactants | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Alkylation of Cyclopentanone | Cyclopentanone + Butyl Halide | Sodium Hydride / Kt-BuO | High |

| Hydrogenation | 2-Butylcyclopentene | Pd/C (5%), High Pressure | 95 |

| Condensation | Aldehydes | NaOH or H₂SO₄ | Variable |

Research Findings and Applications

Recent studies have explored various synthetic routes and their implications in organic chemistry and medicinal applications:

Catalytic Efficiency: Research indicates that using palladium on carbon as a catalyst for hydrogenation reactions yields consistently high purity levels, making it a preferred method in industrial settings.

Biological Activity: Derivatives of this compound have shown potential biological activities, including anti-inflammatory properties, which could lead to therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 2-Butylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

2-Butylcyclopentanone consists of a cyclopentane ring with a butyl group and a ketone functional group. Its molecular structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and reduction reactions allows for the production of derivatives that can be utilized in further chemical reactions, such as the formation of alcohols or other ketones .

2. Biological Research

- Lipid Metabolism Studies : Research indicates that this compound may influence lipid metabolism, making it a candidate for studies related to metabolic disorders. Its interactions with biological membranes have been explored, suggesting potential effects on membrane fluidity and permeability .

- Anticancer Potential : Analogues of this compound are being investigated for their therapeutic potential against cancer. Structural modifications have shown promise in inhibiting specific enzymes associated with tumor progression, indicating a pathway for drug discovery .

Industrial Applications

1. Specialty Chemicals Production

- This compound is utilized in the production of specialty chemicals, including lubricants and fuel additives. Its unique properties enhance the performance characteristics of these products, making it valuable in industrial formulations .

2. Solvent Use

- As a solvent, this compound is employed in various chemical reactions due to its ability to dissolve a wide range of organic compounds. This application is crucial in laboratory settings where diverse chemical processes are conducted .

Comparative Analysis with Related Compounds

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| Cyclopentane | Simple five-membered ring without substituents | Limited bioactivity |

| Methylcyclopentane | Cyclopentane with a methyl group | Slightly enhanced activity compared to cyclopentane |

| This compound | Cyclopentane with a butyl group | Increased reactivity; potential effects on lipid metabolism |

Case Studies

Study on Lipid Interaction

A study highlighted the interaction between this compound and lipid membranes, suggesting that its presence could significantly alter membrane properties, thereby affecting cellular functions related to metabolism. This research underscores the importance of understanding how such compounds interact at the cellular level.

Anticancer Activity Research

In drug discovery contexts, derivatives of this compound have been synthesized and tested for their ability to inhibit specific oncogenic pathways. Modifications leading to increased hydrophobicity have shown improved binding affinities to target proteins associated with tumor growth, indicating potential for therapeutic applications .

Reactivity Profiles

Research comparing the reactivity of various substituted cyclopentanes revealed that the butyl group significantly influences site-selectivity during C-H bond oxidation reactions. This suggests that this compound may exhibit unique metabolic pathways compared to simpler analogues, providing insights into its potential applications in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-butylcyclopentanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Butylcyclopentanone Analogs

Spectroscopic and Analytical Comparison

Table 2: Spectroscopic Data for 2-Allyl-2-benzylcyclopentanone

| Technique | Key Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (δ 7.2–7.4 ppm), allyl protons (δ 5.2–5.8 ppm), and cyclopentyl protons (δ 1.5–2.5 ppm). |

| ¹³C NMR | Carbonyl carbon at δ 215 ppm; aromatic carbons (δ 125–140 ppm). |

| IR | C=O stretch at 1720 cm⁻¹; aromatic C-H bends at 700–800 cm⁻¹. |

| HRMS | Observed m/z 237.1227 (calculated 237.1255). |

| GC | Two peaks at 121.9 and 123.4 minutes, indicating high purity. |

Insights :

- The benzyl and allyl groups in 2-allyl-2-benzylcyclopentanone introduce distinct NMR signals absent in simpler analogs like this compound.

- The unsaturated 2-butylidene derivative would likely show IR absorption for conjugated C=O and C=C bonds, though specific data are unavailable .

Biological Activity

2-Butylcyclopentanone (C9H16O) is a cyclic ketone with significant biological activity, which has been the subject of various studies focusing on its chemical properties, metabolic pathways, and potential applications in biochemistry and pharmacology. This article consolidates findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by a cyclopentane ring with a butyl group attached to the second carbon. Its molecular structure can be represented as follows:

- Molecular Formula : C9H16O

- CAS Number : 102524

- Molecular Weight : 144.23 g/mol

The compound's structure contributes to its reactivity and interaction with biological systems, influencing its metabolic pathways and biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown that cyclic ketones, including this compound, can inhibit the growth of various bacterial strains. For example, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Enzymatic Metabolism

The metabolism of this compound involves several enzymatic pathways. Notably, it can be metabolized by specific bacterial strains capable of utilizing cyclopentanones as carbon sources. For instance, Pseudomonas sp. has been shown to metabolize cyclopentanones through pathways involving cyclopentanone monooxygenase, leading to the production of various metabolites . This enzymatic activity is crucial for understanding how this compound interacts within microbial ecosystems.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The results demonstrated that at certain concentrations, the compound significantly inhibited bacterial growth, with an IC50 value indicating effective concentration levels for potential therapeutic use.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 45 |

| Pseudomonas aeruginosa | 60 |

This study emphasizes the potential of this compound as a candidate for developing new antimicrobial agents.

Case Study 2: Metabolic Pathway Analysis

Another investigation focused on the metabolic pathways involving this compound in Pseudomonas sp. The study revealed that specific genes responsible for the conversion of this compound into less toxic metabolites were upregulated when exposed to environmental stressors. This finding suggests that microbial communities can adapt to utilize such compounds effectively, enhancing their survival in competitive environments .

Research Findings Summary

The biological activity of this compound is multifaceted, encompassing antimicrobial properties and significant metabolic interactions within microbial ecosystems. Key findings include:

- Antimicrobial Activity : Effective against various bacterial strains, indicating potential for therapeutic applications.

- Metabolic Pathways : Utilized by specific bacteria through enzymatic processes, highlighting ecological significance.

- Adaptation Mechanisms : Microbial adaptation to utilize cyclic ketones as energy sources under stress conditions.

Q & A

Q. What are the established synthetic routes for 2-Butylcyclopentanone, and how can experimental reproducibility be ensured?

Basic Research Question

The primary method involves alkylation of cyclopentanone oxime with butyl iodide under controlled conditions, yielding this compound (59% yield) after hydrolysis . Key reproducibility considerations include:

- Detailed procedural documentation : Precise reaction parameters (temperature, solvent, catalyst) must be reported, as minor variations can alter outcomes.

- Purity validation : Pre-purification of starting materials (e.g., cyclopentanone oxime) via recrystallization or chromatography.

- Supplementary data : Provide NMR spectra and melting points for intermediates and final products in supporting information .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Basic Research Question

Essential techniques include:

- NMR : Compare H and C NMR shifts with literature values for cyclopentanone derivatives.

- IR spectroscopy : Confirm ketone C=O stretch (~1700–1750 cm) and alkyl chain absorption bands.

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 154 for M).

For inconsistencies: - Replicate analyses : Ensure instrument calibration and sample homogeneity.

- Cross-reference computational predictions : Use tools like ACD/Labs or Gaussian for simulated spectra .

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Advanced Research Question

Methodological approaches include:

- Design of Experiments (DoE) : Systematically vary factors (temperature, catalyst loading, reaction time) to identify optimal conditions.

- Alternative alkylation agents : Test butyl bromide or Grignard reagents for enhanced efficiency.

- In situ monitoring : Use techniques like TLC or GC-MS to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address contradictions between experimental spectral data and theoretical predictions?

Advanced Research Question

- Re-examine sample purity : Contaminants (e.g., residual solvents) may skew results. Use column chromatography or preparative HPLC for purification.

- Validate computational models : Compare DFT-calculated spectra (e.g., using B3LYP/6-31G*) with experimental data.

- Contextualize literature : Identify potential isomerization or solvent effects in prior studies .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic additions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., enolate formation) using software like Gaussian or ORCA.

- Solvent effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., THF).

- Benchmarking : Validate against experimental kinetic data from analogous cyclopentanone derivatives .

Q. What analytical methods are suitable for studying the thermal degradation pathways of this compound?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating.

- GC-MS : Identify volatile degradation products (e.g., butene or cyclopentanone fragments).

- Accelerated stability testing : Expose samples to high temperatures (80–100°C) and track decomposition via HPLC .

Q. How can researchers design hypothesis-driven studies to explore the biological activity of this compound?

Advanced Research Question

- In silico screening : Use molecular docking (AutoDock, Schrödinger) to predict interactions with target enzymes.

- In vitro assays : Test cytotoxicity (MTT assay) or receptor binding (fluorescence polarization) in cell lines.

- Ethical compliance : Follow institutional guidelines for biological safety and data reporting .

Q. What strategies mitigate stereochemical ambiguities in this compound derivatives?

Advanced Research Question

- Chiral chromatography : Use columns like Chiralpak IG with hexane/IPA for enantiomer separation.

- X-ray crystallography : Resolve absolute configuration of crystalline derivatives.

- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry in solution .

Q. How can researchers formulate testable hypotheses about the environmental fate of this compound?

Advanced Research Question

- Literature gap analysis : Identify understudied pathways (e.g., photodegradation or microbial metabolism).

- Controlled ecosystem studies : Simulate soil/water systems spiked with C-labeled compound to track mineralization.

- QSAR modeling : Predict biodegradability using quantitative structure-activity relationships .

Q. What methodologies resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

Basic Research Question

- Standardized protocols : Adopt ASTM methods for melting point determination.

- Interlaboratory validation : Compare results across labs using identical equipment (e.g., Büchi Melting Point B-540).

- Purity reassessment : Analyze via DSC for polymorphic forms or hydrate formation .

Properties

IUPAC Name |

2-butylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYRXDJFINJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883619 | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-42-9 | |

| Record name | 2-Butylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.